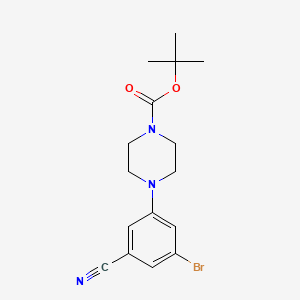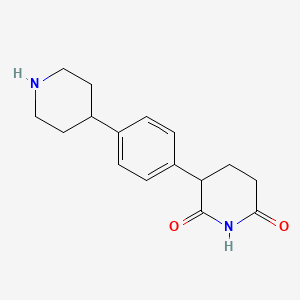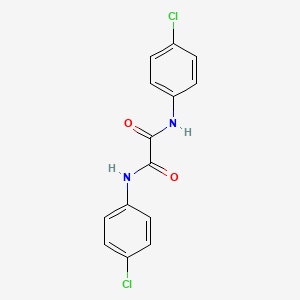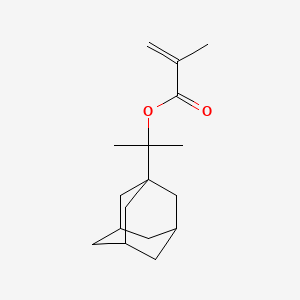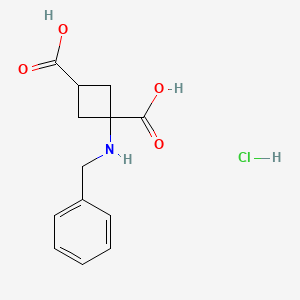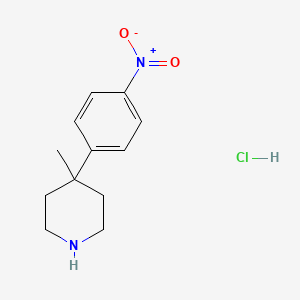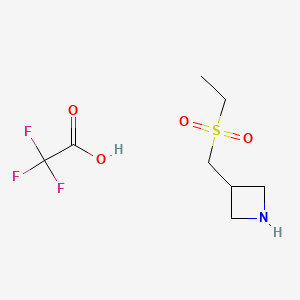
Antibacterial agent 37
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 37, also known as LL-37, is a human antimicrobial peptide that plays a crucial role in the innate immune system. It is part of the cathelicidin family and is known for its broad-spectrum antibacterial activity. LL-37 is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, viruses, and fungi. Its ability to modulate the immune response and promote wound healing makes it a promising candidate for therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: LL-37 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of LL-37 involves recombinant DNA technology, where the gene encoding LL-37 is inserted into a suitable expression system, such as Escherichia coli. The bacteria are cultured, and the peptide is expressed, harvested, and purified. This method allows for large-scale production of LL-37 with high yield and purity .
化学反応の分析
Types of Reactions: LL-37 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and enhance its stability and activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used to oxidize methionine residues in LL-37, leading to the formation of methionine sulfoxide.
Reduction: Dithiothreitol (DTT) is used to reduce disulfide bonds in LL-37, resulting in the formation of free thiol groups.
Major Products Formed: The major products formed from these reactions include oxidized LL-37, reduced LL-37, and various LL-37 analogs with enhanced properties .
科学的研究の応用
LL-37 has a wide range of scientific research applications:
Chemistry: LL-37 is used as a model peptide for studying peptide-membrane interactions and the development of peptide-based therapeutics.
Biology: LL-37 is studied for its role in the immune system, including its ability to modulate the inflammatory response and promote wound healing.
Medicine: LL-37 is being investigated as a potential therapeutic agent for treating bacterial infections, chronic wounds, and inflammatory diseases.
Industry: LL-37 is used in the development of antimicrobial coatings and materials for medical devices and implants
作用機序
LL-37 exerts its antibacterial effects primarily through membrane disruption. The peptide’s net positive charge allows it to bind to the negatively charged bacterial membrane, leading to membrane destabilization and cell lysis. Additionally, LL-37 can modulate the immune response by binding to lipopolysaccharides (LPS) and lipoteichoic acids (LTA), neutralizing their endotoxin effects. LL-37 also interacts with various molecular targets and pathways, including the activation of immune cells and the promotion of wound healing .
類似化合物との比較
Human Beta-Defensin 2 (HBD-2): Another antimicrobial peptide with broad-spectrum activity.
Magainin: An antimicrobial peptide derived from frog skin with similar membrane-disrupting properties.
Protegrin: A peptide with potent antibacterial activity and a similar mechanism of action.
Uniqueness of LL-37: LL-37 is unique due to its dual role in both direct antibacterial activity and immune modulation. Unlike other antimicrobial peptides, LL-37 has a broader spectrum of activity and can promote wound healing and tissue regeneration. Its ability to neutralize endotoxins and modulate the immune response makes it a promising candidate for therapeutic applications .
特性
分子式 |
C12H20N4O7S |
|---|---|
分子量 |
364.38 g/mol |
IUPAC名 |
[(2S,5R)-7-oxo-2-[[(2S)-pyrrolidin-2-yl]methoxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H20N4O7S/c17-11(14-22-7-8-2-1-5-13-8)10-4-3-9-6-15(10)12(18)16(9)23-24(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t8-,9+,10-/m0/s1 |
InChIキー |
ZUNVUNFTDRACHR-AEJSXWLSSA-N |
異性体SMILES |
C1C[C@H](NC1)CONC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O |
正規SMILES |
C1CC(NC1)CONC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


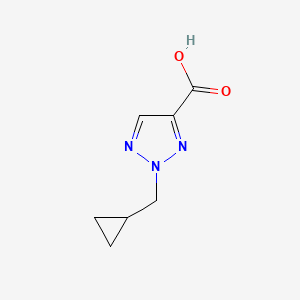

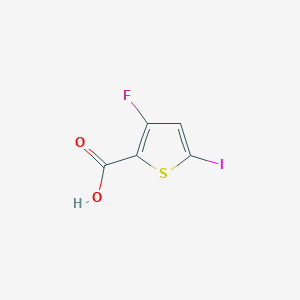
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)

